REACTION_SMILES
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[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[ClH:18].[H-:1].[I:16][CH3:17].[N+:3](=[O:4])([O-:5])[c:6]1[cH:7][c:8]([NH:9][C:10]([CH3:11])=[O:12])[cH:13][cH:14][cH:15]1.[Na+:2]>>[N+:3](=[O:4])([O-:5])[c:6]1[cH:7][c:8]([N:9]([C:10]([CH3:11])=[O:12])[CH3:17])[cH:13][cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1cccc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(=O)N(C)c1cccc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |